molecular formula C18H28Cl2N4O B1456846 N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride CAS No. 1420537-73-0

N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride

Cat. No. B1456846
M. Wt: 387.3 g/mol
InChI Key: NDDMCZNBIVPWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride” is a chemical compound with the molecular formula C18H28Cl2N4O and a molecular weight of 387.3 g/mol. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the structure of this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18H28Cl2N4O. Unfortunately, no further details about the molecular structure were found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 387.3 g/mol. No further details about the physical and chemical properties were found in the search results.

Scientific Research Applications

Antidepressant and Antianxiety Potential

A study conducted by Kumar et al. (2017) on a novel series of piperazine derivatives demonstrated significant antidepressant and antianxiety activities in animal models. These compounds were synthesized through a sequence of chemical reactions, including Claisen Schmidt condensation and Mannich’s reaction, indicating the utility of piperazine structures in developing potential therapeutic agents for mental health conditions (Kumar et al., 2017).

Anticancer Activity

Boddu et al. (2018) synthesized and evaluated a series of novel N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d] imidazol-1-yl) acetamides for their in vitro anticancer activity against several human cancer cell lines. Some compounds exhibited significant activity, highlighting the potential of piperazine derivatives in anticancer drug development (Boddu et al., 2018).

Hypoxic-Cytotoxic Agents

Ortega et al. (2000) reported the synthesis and biological evaluation of new 2-quinoxalinecarbonitrile 1,4-di-N-oxides with piperazine derivatives, showing potent hypoxic-cytotoxic activity. These findings suggest applications in targeting hypoxic tumor environments, a common challenge in cancer therapy (Ortega et al., 2000).

Anti-inflammatory Properties

Smits et al. (2008) discovered new H4 receptor ligands with significant anti-inflammatory properties in vivo, indicating the potential of piperazine derivatives in developing treatments for inflammatory diseases (Smits et al., 2008).

Luminescent Properties and Photo-induced Electron Transfer

Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, showcasing the potential of such compounds in the development of optical materials and sensors (Gan et al., 2003).

Safety And Hazards

This product is not intended for human or veterinary use. It is for research use only. Any clothing contaminated by the product should be immediately removed . In case of exposure, one should move out of the dangerous area and consult a physician .

properties

IUPAC Name

N-[(4-cyanophenyl)methyl]-6-piperazin-1-ylhexanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O.2ClH/c19-14-16-5-7-17(8-6-16)15-21-18(23)4-2-1-3-11-22-12-9-20-10-13-22;;/h5-8,20H,1-4,9-13,15H2,(H,21,23);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDMCZNBIVPWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCCC(=O)NCC2=CC=C(C=C2)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride
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N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride
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N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride
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N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride
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N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride
Reactant of Route 6
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N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride

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